molecular formula C22H25N3O4 B12178262 3-(3,4-dimethoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide

3-(3,4-dimethoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B12178262
M. Wt: 395.5 g/mol
InChI Key: LLEVJPYTHUORBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor, often through a ring-closing reaction.

    Attachment of the 3,4-dimethoxyphenyl group: This can be done via a Friedel-Crafts acylation reaction, where the aromatic ring is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the propanamide linkage: This final step involves the coupling of the intermediate with a suitable amine under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide bond or the aromatic ring, leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced aromatic systems.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors. The tetrahydrofuran ring and the 3,4-dimethoxyphenyl group may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)propanamide: Lacks the benzimidazole and tetrahydrofuran moieties.

    N-(2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl)propanamide: Lacks the 3,4-dimethoxyphenyl group.

    3-(3,4-dimethoxyphenyl)-N-(1H-benzimidazol-5-yl)propanamide: Lacks the tetrahydrofuran ring.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]propanamide

InChI

InChI=1S/C22H25N3O4/c1-27-18-9-5-14(12-20(18)28-2)6-10-21(26)23-15-7-8-16-17(13-15)25-22(24-16)19-4-3-11-29-19/h5,7-9,12-13,19H,3-4,6,10-11H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

LLEVJPYTHUORBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.